![molecular formula C29H34N4O4 B15073949 1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK040 is a potent and highly selective inhibitor of the bromodomain and extra-terminal (BET) protein family, specifically targeting the second bromodomain (BD2). It exhibits a pIC50 of 8.3, demonstrating over 5000-fold selectivity against the first bromodomain (BD1) with a pIC50 of 4.6 . This compound is primarily utilized in oncology and immunology research due to its ability to modulate gene expression by inhibiting BET proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GSK040 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including selective bromination, nucleophilic substitution, and amide bond formation .
Industrial Production Methods
Industrial production of GSK040 is likely to involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in powder form, which is unstable and thus often converted to more stable salt forms for storage and handling .
Análisis De Reacciones Químicas
Types of Reactions
GSK040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of GSK040.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of GSK040, which may have different biological activities and properties. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Aplicaciones Científicas De Investigación
GSK040 has a wide range of scientific research applications, including:
Oncology: It is used to study the role of BET proteins in cancer and to develop potential cancer therapies.
Immunology: The compound helps in understanding the regulation of immune responses and the development of immunomodulatory drugs.
Epigenetics: GSK040 is used to investigate the epigenetic regulation of gene expression by BET proteins.
Drug Development: It serves as a lead compound for developing new drugs targeting BET proteins.
Mecanismo De Acción
GSK040 exerts its effects by selectively inhibiting the BD2 domain of BET proteins. This inhibition prevents BET proteins from binding to acetylated lysine residues on histones, thereby modulating the transcription of genes involved in cell growth, differentiation, and inflammation. The compound’s high selectivity for BD2 over BD1 is crucial for its therapeutic potential, as it minimizes off-target effects.
Comparación Con Compuestos Similares
Similar Compounds
JQ1: Another BET inhibitor with high affinity for both BD1 and BD2 domains.
I-BET762: A selective BET inhibitor used in cancer research.
RVX-208:
Uniqueness of GSK040
GSK040’s uniqueness lies in its exceptional selectivity for the BD2 domain over the BD1 domain, making it a valuable tool for studying the specific roles of BD2 in various biological processes. This selectivity also reduces the likelihood of side effects associated with non-selective BET inhibition.
Propiedades
Fórmula molecular |
C29H34N4O4 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
1,5-dimethyl-N-[(1R)-2-(methylamino)-1-(oxan-4-yl)-2-oxoethyl]-6-oxo-N-[(2S)-2-phenyl-2-pyridin-2-ylethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34N4O4/c1-20-17-23(18-32(3)28(20)35)29(36)33(26(27(34)30-2)22-12-15-37-16-13-22)19-24(21-9-5-4-6-10-21)25-11-7-8-14-31-25/h4-11,14,17-18,22,24,26H,12-13,15-16,19H2,1-3H3,(H,30,34)/t24-,26-/m1/s1 |
Clave InChI |
MDCZQITXTAMNNV-AOYPEHQESA-N |
SMILES isomérico |
CC1=CC(=CN(C1=O)C)C(=O)N(C[C@H](C2=CC=CC=C2)C3=CC=CC=N3)[C@H](C4CCOCC4)C(=O)NC |
SMILES canónico |
CC1=CC(=CN(C1=O)C)C(=O)N(CC(C2=CC=CC=C2)C3=CC=CC=N3)C(C4CCOCC4)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



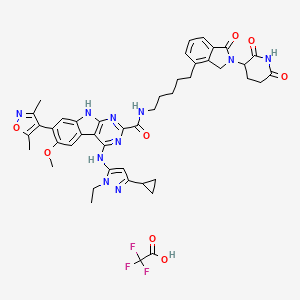

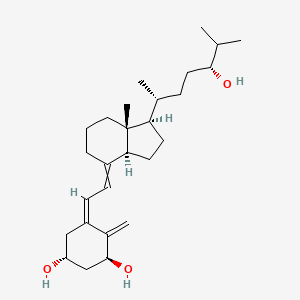
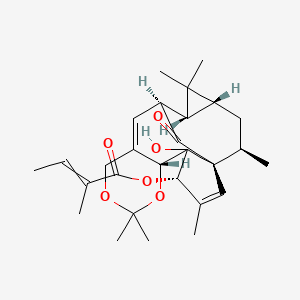
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
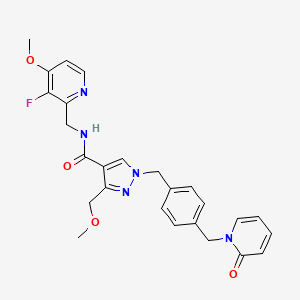
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
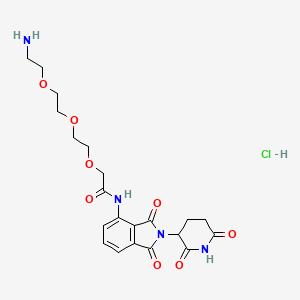
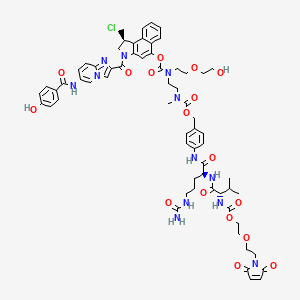
![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)

![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15073933.png)
![9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15073950.png)
